molecular formula C21H21N3O3S B2432382 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide CAS No. 946376-27-8

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide

Cat. No.: B2432382
CAS No.: 946376-27-8
M. Wt: 395.48
InChI Key: QXSPYWUPDWCPJZ-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide is a complex organic compound that features a pyridazine ring substituted with a methanesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-18(15-8-5-4-6-9-15)21(25)22-17-11-7-10-16(14-17)19-12-13-20(24-23-19)28(2,26)27/h4-14,18H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSPYWUPDWCPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The methanesulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyridazine ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Biological Activity

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N4O2S
  • Molecular Weight : 382.48 g/mol
  • Chemical Structure :

    Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to modulate various signaling pathways, which may include:

  • Inhibition of Inflammatory Pathways : The methanesulfonyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines.
  • Receptor Modulation : It may act on specific receptors involved in pain and inflammation, potentially providing analgesic effects.
  • Antioxidant Activity : The structure suggests potential interactions with reactive oxygen species (ROS), contributing to antioxidant effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatorySignificant reduction in inflammatory markers
AnalgesicPain relief observed in animal models
AntioxidantScavenging of free radicals

Case Studies

  • Study on Inflammation and Cardiac Function :
    • A study demonstrated that administration of this compound during the acute phase of myocardial inflammation resulted in reduced systemic inflammation and improved cardiac function. The findings suggest its potential for treating acute inflammatory conditions in the myocardium .
  • Analgesic Effects :
    • In a controlled trial involving animal models, the compound exhibited significant analgesic properties, indicating its potential use in pain management therapies. Measurements included reduced behavioral responses to pain stimuli.
  • Antioxidant Efficacy :
    • Research indicated that this compound demonstrated notable antioxidant activity, which was assessed through various assays measuring free radical scavenging capabilities .

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